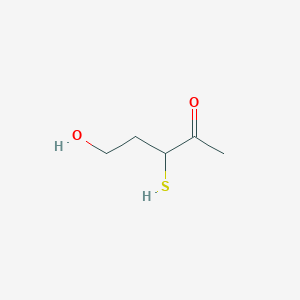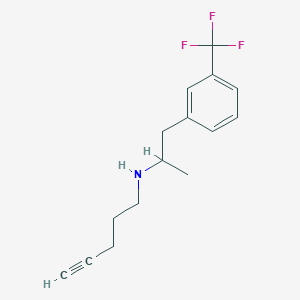
alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine, also known as 4-FA or 4-FMP, is a synthetic compound that belongs to the class of amphetamines. It has been used for scientific research purposes, especially in the field of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine has been used for scientific research purposes, particularly in the field of neuroscience and pharmacology. It has been studied for its effects on dopamine, norepinephrine, and serotonin neurotransmitters. It has also been used to study the effects of amphetamines on cognitive function, mood, and behavior.
Wirkmechanismus
The mechanism of action of alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine involves the release of dopamine, norepinephrine, and serotonin neurotransmitters in the brain. It acts as a substrate for the vesicular monoamine transporter, which leads to the release of these neurotransmitters into the synaptic cleft. This results in increased activity of these neurotransmitters, leading to the desired effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, it can also lead to adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine for lab experiments include its ability to selectively release dopamine, norepinephrine, and serotonin neurotransmitters. This allows for the study of the effects of these neurotransmitters on various physiological and behavioral functions. However, the limitations of using this compound include its potential for abuse and addiction, as well as its potential for adverse effects on the brain and body.
Zukünftige Richtungen
There are several future directions for the study of alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine, including its effects on various cognitive functions such as learning, memory, and attention. It can also be studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Further research can also be done to better understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for scientific research purposes, particularly in the field of neuroscience and pharmacology. It has been studied for its effects on dopamine, norepinephrine, and serotonin neurotransmitters, as well as its potential therapeutic applications. While it has advantages for lab experiments, it also has limitations and potential adverse effects. Further research is needed to better understand its effects and potential applications.
Synthesemethoden
The synthesis of alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced with lithium aluminum hydride to form alpha-methyl-phenethylamine. The resulting compound is then reacted with 4-pentyn-1-ol and trifluoromethyl iodide to form this compound.
Eigenschaften
CAS-Nummer |
15270-53-8 |
|---|---|
Molekularformel |
C15H18F3N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]pent-4-yn-1-amine |
InChI |
InChI=1S/C15H18F3N/c1-3-4-5-9-19-12(2)10-13-7-6-8-14(11-13)15(16,17)18/h1,6-8,11-12,19H,4-5,9-10H2,2H3 |
InChI-Schlüssel |
ZLWCFYKRUBXKGM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCC#C |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCC#C |
Synonyme |
α-Methyl-N-(4-pentynyl)-m-(trifluoromethyl)benzeneethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




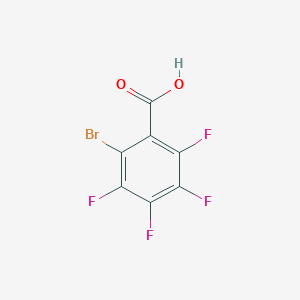
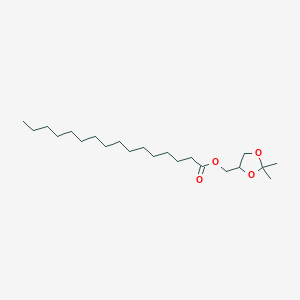
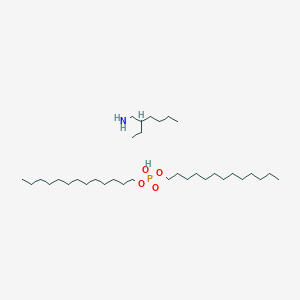
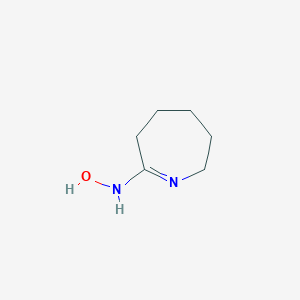
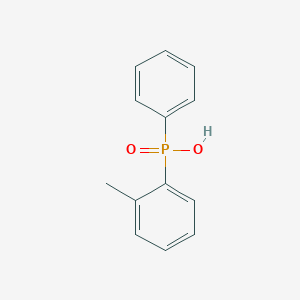
![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)
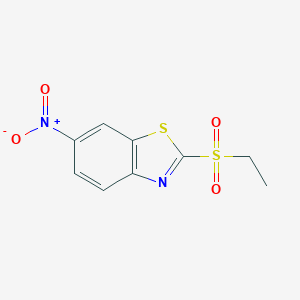
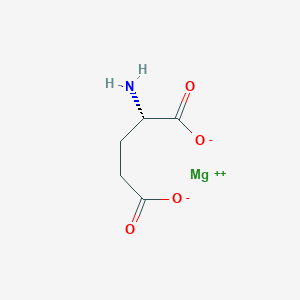
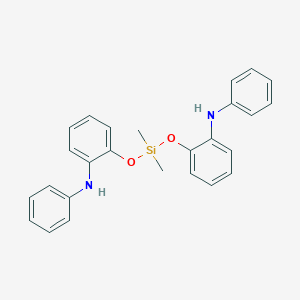
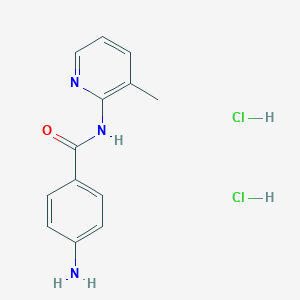
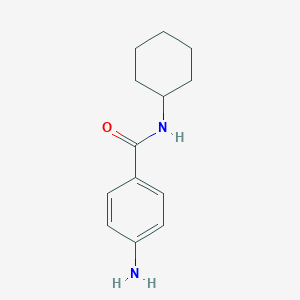
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
